molecular formula C10H20Cl2F2N2 B1424231 4-(4,4-Difluoropiperidino)piperidine dihydrochloride CAS No. 1364631-70-8

4-(4,4-Difluoropiperidino)piperidine dihydrochloride

Cat. No.: B1424231
CAS No.: 1364631-70-8
M. Wt: 277.18 g/mol
InChI Key: WXRCBRNPMJJFMX-UHFFFAOYSA-N
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Description

4-(4,4-Difluoropiperidino)piperidine dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a difluoropiperidine group. Its properties and applications make it a valuable substance in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-Difluoropiperidino)piperidine dihydrochloride typically involves the reaction of 4,4-difluoropiperidine with piperidine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. Large reactors are used to handle the increased volume of reactants. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to ensure that the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-(4,4-Difluoropiperidino)piperidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the difluoropiperidine group, which can affect the reactivity of the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as halides and amines can participate in substitution reactions.

Major Products Formed: The reactions involving this compound can lead to the formation of various products, including oxidized or reduced derivatives, as well as substituted analogs

Scientific Research Applications

4-(4,4-Difluoropiperidino)piperidine dihydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in the study of biological systems and processes.

  • Medicine: It has potential therapeutic applications and is used in drug discovery and development.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4,4-Difluoropiperidino)piperidine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary based on the context in which the compound is used.

Comparison with Similar Compounds

4-(4,4-Difluoropiperidino)piperidine dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 4,4-Difluoropiperidine: A related compound without the piperidine group.

  • Piperidine: A simpler cyclic amine.

  • Difluoromethane: A smaller molecule with fluorine atoms.

These compounds differ in their structure and properties, which influence their reactivity and applications

Properties

IUPAC Name

4,4-difluoro-1-piperidin-4-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2.2ClH/c11-10(12)3-7-14(8-4-10)9-1-5-13-6-2-9;;/h9,13H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRCBRNPMJJFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(CC2)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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